molecular formula C12H15NO4 B8280757 (3,4-Methylenedioxybenzylidene)-(2,2-dimethoxyethyl)amine

(3,4-Methylenedioxybenzylidene)-(2,2-dimethoxyethyl)amine

Cat. No.: B8280757
M. Wt: 237.25 g/mol
InChI Key: BDXJXDXQNDFZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Methylenedioxybenzylidene)-(2,2-dimethoxyethyl)amine is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(2,2-dimethoxyethyl)methanimine

InChI

InChI=1S/C12H15NO4/c1-14-12(15-2)7-13-6-9-3-4-10-11(5-9)17-8-16-10/h3-6,12H,7-8H2,1-2H3

InChI Key

BDXJXDXQNDFZBE-UHFFFAOYSA-N

Canonical SMILES

COC(CN=CC1=CC2=C(C=C1)OCO2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aminoacetaldehyde dimethylacetal (7.10 g, 0.0666 mol) was dissolved in chloroform (50 mL) and MgSO4 (12 g) was added. Then piperonal (10b, 10.10 g, 0.0666 mol) was added and the mixture was stirred at room temperature. After 24 h there still was unreacted piperonal in the reaction mixture and more amine (6.00 g) was added. The reaction mixture was stirred again at room temperature for 24 h and since there still was some piperonal present more amine (6.00 g) was added again. After stirring the reaction mixture for another 24 h at room temperature the imine was isolated. The reaction mixture was diluted with water (300 mL) and the organic layer was washed with water 200 mL×2, brine (200 mL) dried Na2SO4 and concentrated to provide the pure imine as a yellow oil (15.80 g, 100%). 1H NMR (300 MHz, CDCl3) δ 8.13 (s, 1H), 7.33 (s, 1H), 7.07 (d, J=8.10 Hz, 1H), 6.78 (d, J=8.10 Hz, 1H), 5.96 (s, 2H), 4.62 (t, J=5.4 Hz, 1H), 3.70 (d, J=4.2, 2H), 3.83 (s, 6H).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amine
Quantity
6 g
Type
reactant
Reaction Step Seven
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Yield
100%

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